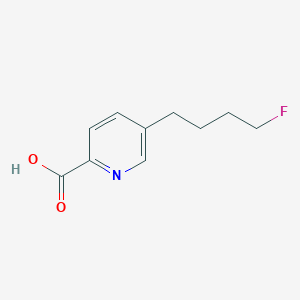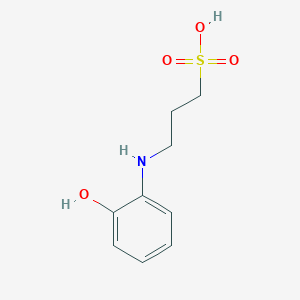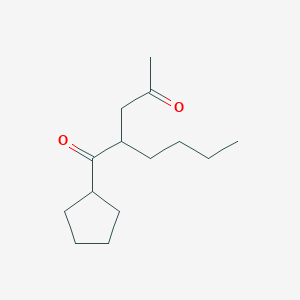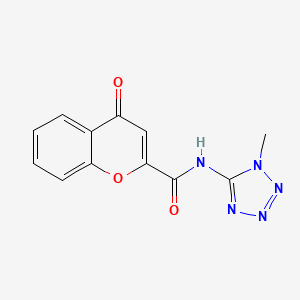
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide is a complex organic compound that features a tetrazole ring and a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of a benzopyran derivative with a tetrazole precursor under controlled conditions. The process often requires the use of organic solvents such as methylene dichloride and catalysts like zinc salts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization, are essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium azide are used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene dichloride, tetrahydrofuran.
Catalysts: Zinc salts, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-tetrazol-5-yl)acetamide
- 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide
- Bis(1-methyl-1H-tetrazol-5-yl)diazene
Uniqueness
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a benzopyran structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53542-73-7 |
|---|---|
Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N-(1-methyltetrazol-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C12H9N5O3/c1-17-12(14-15-16-17)13-11(19)10-6-8(18)7-4-2-3-5-9(7)20-10/h2-6H,1H3,(H,13,14,16,19) |
InChI Key |
WSLCCURNMKPHRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


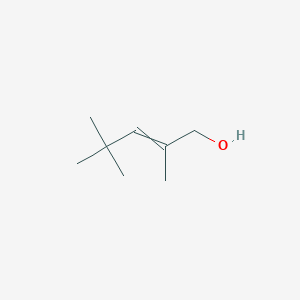
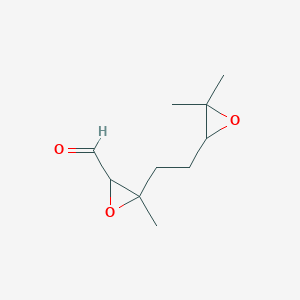
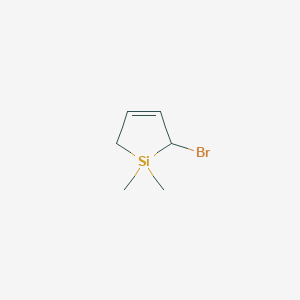
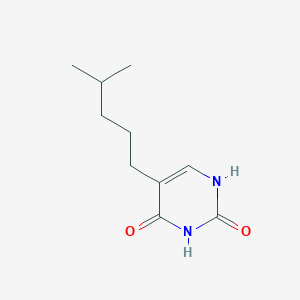

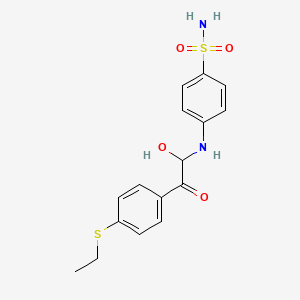
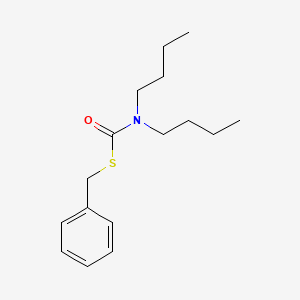
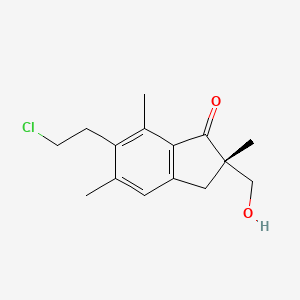
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
